molecular formula C24H21ClN2O3 B10918721 methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10918721
M. Wt: 420.9 g/mol
InChI Key: MWTMWDYSCIRDTI-UHFFFAOYSA-N
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Description

Methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a furan ring, a pyrazole ring, and multiple aromatic rings with various substituents

Preparation Methods

The synthesis of methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the furan-2-carboxylate group. The synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Attachment of Aromatic Substituents: The aromatic rings with chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Final Coupling: The final step involves coupling the pyrazole and furan rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

Methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.

    Substitution: The chloro substituents on the aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulation of Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.

The specific molecular targets and pathways involved depend on the particular biological or therapeutic context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents, such as 4-chloro-3,5-dimethyl-1H-pyrazole.

    Furan Derivatives: Compounds with similar furan rings but different substituents, such as methyl 5-(4-methylphenyl)furan-2-carboxylate.

    Aromatic Esters: Compounds with similar ester groups but different aromatic rings, such as methyl 4-chlorobenzoate.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 5-[[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C24H21ClN2O3/c1-15-4-8-17(9-5-15)22-21(25)23(18-10-6-16(2)7-11-18)27(26-22)14-19-12-13-20(30-19)24(28)29-3/h4-13H,14H2,1-3H3

InChI Key

MWTMWDYSCIRDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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